5-Fluoroorotic acid
Overview
Description
5-Fluoroorotic acid (5FOA) is a fluorinated derivative of the pyrimidine precursor orotic acid . It inhibits cell growth in numerous organisms that utilize orotic acid as a source of the pyrimidine ring .
Synthesis Analysis
5-Fluoroorotic acid can be synthesized by the treatment of orotic acid with trifluoromethyl hypofluorite followed by triethyl amine .Molecular Structure Analysis
The molecular formula of 5-Fluoroorotic acid is C5H3FN2O4 . The exact mass is 174.01 and the molecular weight is 174.087 .Chemical Reactions Analysis
5-Fluoroorotic acid can be converted to fluoroorotidine monophosphate and subsequently decarboxylated to form 5-fluorouridine monophosphate .Physical And Chemical Properties Analysis
5-Fluoroorotic acid appears as a white to white with a yellow cast powder . It has a melting point of approximately 278°C (dec.) (lit.) . It has a solubility of 50mg/mL in 4 M NH4OH .Scientific Research Applications
Mechanism of Action in Cancer Treatment
5-Fluorouracil (5-FU), closely related to 5-Fluoroorotic acid, plays a significant role in cancer treatment. Its mechanism involves increased understanding over the years, leading to strategies that enhance its anticancer activity. However, drug resistance remains a challenge in its clinical use (Longley, Harkin, & Johnston, 2003).
Inhibition of RNA Maturation
5-Fluoroorotic acid has been shown to inhibit ribosomal RNA maturation in rat liver. This results in selective labeling of cytoplasmic messenger RNA, suggesting its potential use in selective inhibition of rRNA synthesis (Wilkinson, Čihák, & Pitot, 1971).
Antimalarial Activity
5-Fluoroorotate exhibits potent antimalarial activity against chloroquine-susceptible and resistant clones of Plasmodium falciparum. Its activity is hypothesized to be mediated through synthesis of 5-fluoro-2'-deoxyuridylate or incorporation into nucleic acids (Rathod, Leffers, & Young, 1992).
Electromechanical Applications
The development of high-performance poly(5-fluoroindole) as charge storage material by simple electrodeposition demonstrates the electrochemical applications of fluorinated compounds related to 5-Fluoroorotic acid (Wang et al., 2019).
Coordination Chemistry with Transition Metals
Research on the coordination chemistry of 5-Fluoroorotic acid with transition metals like Ni(II), Cu(II), and Zn(II) has been conducted. This research helps in understanding the compound's potential in interacting with metalloproteins (Schneider, Schmalle, Arod, & Dubler, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHFUALWMUWDKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220573 | |
Record name | 5-Fluoroorotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroorotic acid | |
CAS RN |
703-95-7 | |
Record name | Fluoroorotic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=703-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoroorotic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoroorotic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoroorotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluorouracil-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-FLUOROOROTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IA9OUC93E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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